Synthesis and Characterization of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol: A Technical Guide
Synthesis and Characterization of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline (B1680401) derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of a specific derivative, 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol. Due to the limited availability of experimental data for this exact compound in public literature, this paper outlines a chemically sound, hypothetical synthetic protocol based on established reactions of quinoxaline synthesis from sugar precursors. Furthermore, it details the expected outcomes from standard analytical techniques for structural elucidation and purity assessment. This document is intended to serve as a foundational resource for researchers interested in the synthesis and development of novel quinoxaline-based therapeutic agents.
Introduction
The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a privileged structure in medicinal chemistry. The inherent aromatic and electron-deficient nature of the pyrazine ring, coupled with the diverse possibilities for substitution on the benzene ring, allows for the fine-tuning of physicochemical and pharmacological properties. Numerous quinoxaline derivatives have been investigated and developed as potent therapeutic agents, with some reaching clinical use. Their mechanisms of action are often attributed to their ability to intercalate with DNA or inhibit key enzymes in various signaling pathways, such as protein kinases.[1]
The introduction of a polyhydroxylated aliphatic side chain, such as the 1,2,3,4-butanetetrol moiety, can significantly impact the molecule's solubility, bioavailability, and target interactions. The hydroxyl groups can participate in hydrogen bonding with biological macromolecules, potentially enhancing binding affinity and specificity. The synthesis of such sugar-appended quinoxalines is therefore of considerable interest in the exploration of new drug candidates.
This guide focuses on the synthesis and characterization of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a compound with potential biological activity stemming from its quinoxaline core and polyol side chain.
Proposed Synthesis
The most common and effective method for the synthesis of quinoxaline analogues involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In the case of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a plausible and efficient synthetic route involves the direct condensation of o-phenylenediamine with a suitable four-carbon sugar, such as D-erythrose or D-threose. This reaction is typically carried out in an acidic medium or can be catalyzed by various reagents. One cited method involves the reaction of D-glucose with o-phenylenediamine in the presence of hydrazine (B178648) hydrate (B1144303) and acetic acid to yield a tetrahydroxybutyl-quinoxaline derivative.[2]
Based on these established principles, a detailed experimental protocol is proposed below.
Experimental Workflow
Caption: Proposed experimental workflow for the synthesis of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol.
Detailed Experimental Protocol
Materials:
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o-Phenylenediamine (99%)
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D-Erythrose (or D-Threose)
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Ethanol (anhydrous)
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Glacial Acetic Acid
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Sodium Bicarbonate (saturated aqueous solution)
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Ethyl Acetate (B1210297)
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Brine
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Anhydrous Sodium Sulfate
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Silica (B1680970) Gel (for column chromatography)
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (10 mmol, 1.08 g) in ethanol (100 mL).
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Addition of Reactants: To the stirred solution, add D-erythrose (12 mmol, 1.44 g) followed by glacial acetic acid (1 mL).
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Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane (B92381) solvent system.
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Work-up: After completion of the reaction, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
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Isolation: Collect the fractions containing the desired product (as indicated by TLC) and evaporate the solvent to yield 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol as a solid. Determine the yield and melting point.
Characterization
The structural elucidation and purity assessment of the synthesized 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol would be performed using standard spectroscopic and analytical techniques. The following sections detail the expected results from these analyses.
Data Presentation
Table 1: Physicochemical and Yield Data (Hypothetical)
| Parameter | Value |
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Molecular Weight | 250.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 175-178 °C |
| Yield | 75% |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
Table 2: Spectroscopic Data (Hypothetical)
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.95 (s, 1H, H-3), 8.10-7.80 (m, 4H, Ar-H), 5.50 (d, 1H, H-1'), 5.0-4.5 (m, 4H, -OH), 4.20-3.50 (m, 4H, H-2', H-3', H-4'a, H-4'b) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.0 (C-2), 145.0 (C-3), 142.0 (C-8a), 141.5 (C-4a), 131.0-129.0 (Ar-CH), 75.0 (C-1'), 72.0 (C-2'), 70.0 (C-3'), 65.0 (C-4') |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (br, O-H), 3050 (w, Ar C-H), 1620 (m, C=N), 1580 (m, C=C), 1100-1000 (s, C-O) |
| Mass Spec. (ESI-MS) | m/z 251.10 [M+H]⁺, 273.08 [M+Na]⁺ |
Detailed Experimental Protocols for Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
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¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. The aromatic protons of the quinoxaline ring are expected in the downfield region (δ 7.8-8.1 ppm), with the C3-H proton appearing as a singlet further downfield (around δ 8.95 ppm). The protons of the butanetetrol side chain will be in the upfield region, with the hydroxyl protons appearing as broad signals that can be exchanged with D₂O.
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¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer. The carbon signals of the quinoxaline ring will appear in the aromatic region (δ 129-155 ppm), while the carbons of the butanetetrol side chain will be in the aliphatic region (δ 65-75 ppm).
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.
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Analysis: Record the spectrum from 4000 to 400 cm⁻¹. Expect a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H stretching will appear around 3050 cm⁻¹. The C=N and C=C stretching vibrations of the quinoxaline ring are expected around 1620 cm⁻¹ and 1580 cm⁻¹, respectively. Strong C-O stretching bands from the alcohol groups should be visible in the 1100-1000 cm⁻¹ region.[3]
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Mass Spectrometry (MS):
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Technique: Electrospray ionization (ESI) is a suitable method for this polar compound.
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Analysis: The positive ion mode should reveal the protonated molecular ion [M+H]⁺ at m/z 251.10 and potentially the sodium adduct [M+Na]⁺ at m/z 273.08, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
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Potential Biological Activity and Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, with anticancer activity being one of the most extensively studied.[4] They often function as inhibitors of various protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.[1][5] Dysregulation of these pathways is a hallmark of cancer.
Hypothetical Signaling Pathway Inhibition
A common mechanism of action for quinoxaline-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor (VEGFR) or the Epidermal Growth Factor Receptor (EGFR).[6] Inhibition of these receptors can block downstream signaling cascades, leading to the suppression of tumor growth and angiogenesis.
Caption: Proposed mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This technical guide has presented a comprehensive, albeit hypothetical, framework for the synthesis and characterization of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol. The proposed synthetic route, based on the well-established condensation of o-phenylenediamine with a sugar derivative, offers a straightforward and efficient approach to obtaining the target molecule. The detailed characterization protocols and expected spectroscopic data provide a solid foundation for the structural verification of the synthesized compound. Furthermore, the discussion on potential biological activity and the illustrative signaling pathway highlight the therapeutic potential of this and related quinoxaline derivatives. This document aims to serve as a valuable resource for researchers in medicinal chemistry and drug development, encouraging further exploration into this promising class of compounds.
References
- 1. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. scialert.net [scialert.net]
- 4. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
